molecular formula C13H9F3O B6326655 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol CAS No. 365426-95-5

2'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol

Cat. No.: B6326655
CAS No.: 365426-95-5
M. Wt: 238.20 g/mol
InChI Key: VOYIDQCBPSHHEX-UHFFFAOYSA-N
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Description

2’-(Trifluoromethyl)[1,1’-biphenyl]-3-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and chemical inertness. The trifluoromethyl group imparts unique electronic properties to the molecule, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2’-(Trifluoromethyl)[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the biphenyl structure.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the biphenyl structure.

Scientific Research Applications

2’-(Trifluoromethyl)[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2’-(Trifluoromethyl)[1,1’-biphenyl]-3-ol exerts its effects involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the electronic properties of the molecule, allowing it to interact with specific enzymes, receptors, or other biological molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Trifluoromethyl)[1,1’-biphenyl]-3-ol is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high thermal stability and chemical inertness.

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)12-7-2-1-6-11(12)9-4-3-5-10(17)8-9/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYIDQCBPSHHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602488
Record name 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365426-95-5
Record name 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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